molecular formula C20H16N4O3S B2889898 N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1235060-60-2

N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B2889898
CAS No.: 1235060-60-2
M. Wt: 392.43
InChI Key: QVCMMBZRLCIDKH-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at the 4-position with a furan-2-yl group and at the 2-position with a propanamide linker. The propanamide chain terminates in a 6-oxo-3-phenylpyridazine moiety, a heterocyclic system known for its bioactivity in kinase inhibition and anti-inflammatory applications.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-13(19(26)22-20-21-16(12-28-20)17-8-5-11-27-17)24-18(25)10-9-15(23-24)14-6-3-2-4-7-14/h2-13H,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCMMBZRLCIDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CO2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Modifications

Thiazole Substituents

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) : Features a 4-fluorophenyl group on the thiazole and a furan-linked propanamide. The fluorine atom enhances lipophilicity and metabolic stability compared to the phenyl group in the target compound .

2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (Compound 16): Incorporates a 4-chlorophenyl group on thiazole and a nitroguanidino side chain. The chloro substituent improves cellular permeability, while the nitroguanidino group facilitates ionic interactions .

Side-Chain Variations

The target compound’s pyridazine moiety contrasts with nitroguanidino (Compound 15–16) or simple alkylamide (Compound 31) side chains. Pyridazine’s planar structure and dual hydrogen-bond acceptors may target enzymes like phosphodiesterases or cyclooxygenases, whereas nitroguanidino groups in Compound 16 are associated with protease inhibition .

Structure-Activity Relationships (SAR)

  • Thiazole Substitution : Chloro or fluoro substituents at the 4-position of thiazole correlate with higher potency (e.g., Compound 16 vs. 15) .
  • Side-Chain Flexibility: Rigid pyridazine (target) vs. flexible nitroguanidino (Compound 16) chains influence target selectivity. Pyridazine’s rigidity may favor enzyme active sites requiring planar recognition.
  • Furan Contribution : The furan’s oxygen atom could engage in hydrogen bonding, a feature absent in phenyl-substituted analogs.

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